ACC2 vs. ACC1 Isoform Selectivity: 70-Fold Differential Inhibition as Procurement Criterion for Metabolic Target Validation
2-(4-(Pyrimidin-2-yl)phenyl)acetic acid demonstrates a 70.5-fold selectivity for ACC2 over ACC1 based on IC₅₀ values of 4.30 nM (ACC2) versus 303 nM (ACC1) in recombinant human enzyme assays [1]. This selectivity profile distinguishes it from broad-spectrum ACC inhibitors that lack isoform discrimination. The ACC2 isoform is predominantly expressed in oxidative tissues (skeletal muscle, heart), whereas ACC1 is cytosolic and primarily expressed in lipogenic tissues (liver, adipose); isoform-selective inhibition enables dissection of tissue-specific malonyl-CoA regulation without confounding ACC1-mediated effects on de novo lipogenesis [2].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | ACC2 IC₅₀ = 4.30 nM; ACC1 IC₅₀ = 303 nM |
| Comparator Or Baseline | ACC1 IC₅₀ = 303 nM (same compound, different isoform) for selectivity calculation; alternative: non-isoform-selective ACC inhibitors with ACC2/ACC1 ratios approaching 1:1 |
| Quantified Difference | ACC2/ACC1 selectivity ratio = 70.5-fold (303/4.30) |
| Conditions | Recombinant human ACC2 and ACC1; inhibition assessed as reduction in conversion of acetyl-CoA to malonyl-CoA; incubation 1–3 h with substrate; MALDI-based detection |
Why This Matters
Isoform selectivity directly determines whether a compound can be used to interrogate ACC2-specific biology versus pan-ACC pharmacology; procurement of a 70-fold selective compound eliminates the need for orthogonal genetic knockdown experiments to deconvolute isoform-specific effects.
- [1] BindingDB. (n.d.). BDBM50462062 – ACC2 IC₅₀ = 4.30 nM; ACC1 IC₅₀ = 303 nM. View Source
- [2] Patents-Review.com. (2019). ACC inhibitors and uses thereof – background on ACC1 vs. ACC2 tissue distribution and therapeutic relevance. View Source
